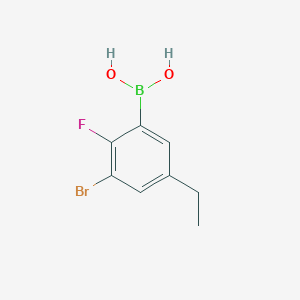

3-Bromo-5-ethyl-2-fluorophenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-5-ethyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZMNCGLWZZJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233582 | |

| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-65-8 | |

| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-bromo-5-ethyl-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions Utilizing 3 Bromo 5 Ethyl 2 Fluorophenylboronic Acid As a Key Coupling Partner

Mechanistic and Synthetic Investigations of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.org The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For a substrate like 3-bromo-5-ethyl-2-fluorophenylboronic acid, the reaction is highly efficient for creating biaryl structures.

The substituents on the phenylboronic acid ring significantly influence the kinetics and outcome of the Suzuki-Miyaura coupling steps.

Reductive Elimination: In this final step, the two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org This step is generally fast and is promoted by sterically bulky ligands on the palladium center. The electronic nature of the coupled fragments can influence the rate, with electron-rich and electron-poor partners often coupling efficiently.

The choice of catalyst and ligand is critical for achieving high yields and selectivity, especially with challenging substrates like polyhalogenated and sterically hindered boronic acids.

Modern Suzuki-Miyaura reactions have moved beyond simple catalysts like Pd(PPh₃)₄ to more robust and active systems. For substrates like this compound, which possess steric hindrance from the ortho-fluoro group, highly active catalyst systems are required. These typically consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.orgacs.org

Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective. nih.gov These ligands promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition and facilitate both transmetalation and reductive elimination. nih.gov The steric bulk of these ligands helps to create a coordinatively unsaturated palladium center, accelerating the catalytic cycle. lookchem.com N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki couplings.

The optimization of a catalyst system often involves screening various ligands, bases, and solvents to maximize the reaction's turnover number (TON) and yield. rsc.org

Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Arylboronic Acids

| Palladium Precursor | Ligand | Typical Base | Solvent(s) | Characteristics |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Highly active for a broad range of aryl halides and boronic acids, including sterically hindered ones. nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | Excellent for coupling electron-deficient and heteroaryl boronic acids. nih.gov |

| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | Dioxane/Water | Classic system, effective for simple aryl bromides and iodides but less so for chlorides or hindered substrates. libretexts.org |

A key synthetic advantage of this compound is the ability to perform selective couplings. In a Suzuki-Miyaura reaction, the C-B(OH)₂ bond is significantly more reactive than the C-Br bond under standard conditions. acs.org This high degree of chemoselectivity allows for the initial coupling to occur exclusively at the boronic acid position, leaving the bromine atom untouched.

This selectivity is rationalized by the relative ease of transmetalation of the boronic acid group compared to the much higher energy barrier for the oxidative addition into the C-Br bond under the same conditions. st-andrews.ac.uk This allows for a modular approach to synthesis:

First Coupling: A Suzuki-Miyaura reaction couples an aryl group at the boronic acid position.

Second Coupling: The resulting bromo-biaryl product can then undergo a second, distinct cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling) at the bromine position.

This stepwise approach enables the synthesis of complex, unsymmetrically substituted biaryl and terphenyl systems from a single, versatile starting material. rsc.org

This compound can be coupled with a wide variety of electrophilic partners. The reactivity of the electrophile generally follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. yonedalabs.com

Aryl Iodides, Bromides, and Triflates: These are excellent coupling partners, typically reacting under mild conditions with high efficiency when using modern catalyst systems. organic-chemistry.org

Aryl Chlorides: As the C-Cl bond is stronger, the oxidative addition step is more challenging, often requiring more electron-rich and bulky ligands (like Buchwald's biarylphosphines) and higher temperatures to achieve good conversion. quora.com

Heteroaryl Halides: Coupling with heteroaryl halides is highly feasible, though the electronic nature and potential for catalyst inhibition by the heteroatom must be considered. nih.gov For example, electron-deficient pyridyl chlorides can be challenging partners. nih.gov

Limitations of the reaction can arise from:

Steric Hindrance: Extremely bulky electrophilic partners, particularly those with multiple ortho-substituents, may couple with lower yields due to steric clash during the transmetalation or reductive elimination steps.

Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom from a protic solvent or water. This can be minimized by using anhydrous conditions or stronger bases, or by converting the boronic acid to a more stable derivative like a trifluoroborate salt or MIDA ester. nih.gov

Base-Sensitive Functional Groups: The basic conditions required for the Suzuki-Miyaura reaction can be incompatible with certain functional groups on either coupling partner. libretexts.org

Table 2: Representative Scope of Suzuki-Miyaura Couplings

| Electrophile Type | Example Partner | Typical Catalyst System | Expected Outcome |

|---|---|---|---|

| Aryl Bromide | 4-Bromoanisole | Pd(OAc)₂ / SPhos | High yield of the corresponding biaryl product. |

| Aryl Triflate | Phenyl triflate | Pd(OAc)₂ / PCy₃ | Excellent yield, often at room temperature. organic-chemistry.org |

| Aryl Chloride | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | Good to high yield, may require elevated temperature. lookchem.com |

Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the primary application for the boronic acid functional group, other palladium-catalyzed transformations can also be relevant.

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds and traditionally uses copper catalysts to couple boronic acids with amines, alcohols, and thiols. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be run in the open air. alfa-chemistry.com

While the term "Chan-Lam" is most associated with copper, palladium-catalyzed analogues for C-N, C-O, and C-S bond formation exist, often falling under the umbrella of Buchwald-Hartwig amination/etherification type reactions. mit.edu In some specialized cases, palladium catalysts can be used to couple boronic acids with heteroatom nucleophiles. For instance, palladium-catalyzed methods have been developed for C-S bond formation using arylboronic acids and a sulfur source. rsc.org

For a substrate like this compound, a Chan-Lam or similar coupling would offer a direct route to aniline, phenol, or thiophenol derivatives. The reaction would again be chemoselective for the boronic acid group over the less reactive C-Br bond. The ortho-fluoro substituent could influence the reaction rate, potentially requiring specific ligand or catalyst optimization to overcome steric hindrance and achieve high yields.

Applicability in Heck-Type Reactions and Sonogashira Couplings

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. While the Suzuki-Miyaura coupling is the most common reaction for arylboronic acids, their utility extends to other important transformations like the Heck and Sonogashira reactions, typically through modified protocols.

Heck-Type Reactions

The Mizoroki-Heck reaction traditionally couples an aryl halide with an alkene. However, an important variant, often called the oxidative Heck or the Heck-Matsuda reaction, utilizes arylboronic acids. This process requires a palladium(II) catalyst and an oxidant. The reaction proceeds through the transmetalation of the aryl group from boron to the Pd(II) center, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the arylated alkene product.

While specific literature detailing the use of this compound in Heck-type reactions is limited, its structure is well-suited for such transformations. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the boronic acid. The reaction would likely proceed by coupling at the boronic acid moiety, leaving the bromo-substituent intact for subsequent orthogonal chemistry.

Table 1: Generalized Conditions for Oxidative Heck Reaction of Arylboronic Acids with Olefins

| Parameter | Condition | Purpose |

| Catalyst | Pd(OAc)₂ or other Pd(II) salts | Facilitates the cross-coupling cycle |

| Aryl Source | Arylboronic Acid | Transfers the aryl group to the catalyst |

| Alkene | Styrenes, Acrylates, etc. | The substrate to be arylated |

| Oxidant | Benzoquinone, Cu(OAc)₂, O₂ | Regenerates the active Pd(II) catalyst |

| Solvent | Toluene, DMF, Acetic Acid | Provides the reaction medium |

| Temperature | Room Temperature to 100 °C | To achieve a sufficient reaction rate |

Sonogashira Couplings

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes, traditionally involving an aryl halide and a terminal alkyne. A variation of this reaction can be performed using arylboronic acids as the coupling partner, often under palladium and copper co-catalysis. These reactions provide a direct route to substituted alkynes, which are important structural motifs in many functional molecules.

For this compound, a Sonogashira-type coupling would involve the reaction of the boronic acid group with a terminal alkyne. This approach preserves the bromine atom on the aromatic ring, allowing for further diversification. The reaction conditions must be carefully selected to favor the coupling of the boronic acid over any potential reaction at the C-Br bond. Gold-catalyzed oxidative Sonogashira reactions of arylboronic acids have also been developed, offering an alternative pathway that proceeds at room temperature with excellent functional group tolerance.

Table 2: Representative Conditions for Sonogashira-Type Coupling of Arylboronic Acids

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary palladium catalyst |

| Co-catalyst | CuI | Facilitates the activation of the alkyne |

| Aryl Source | Arylboronic Acid | The arylating agent |

| Alkyne | Terminal Alkynes | The alkynyl coupling partner |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | Activates the alkyne and neutralizes acid |

| Solvent | THF, DMF, Toluene | Reaction solvent |

| Temperature | Room Temperature to 80 °C | Reaction-dependent |

Non-Palladium Catalyzed Cross-Couplings

While palladium catalysis is dominant, concerns over its cost and potential toxicity in final products (especially pharmaceuticals) have driven the development of methods using other transition metals. Copper and rhodium are two such metals that offer unique and powerful reactivity with arylboronic acids.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-promoted or -catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. It provides a powerful alternative to the Buchwald-Hartwig amination for creating C-N and C-O bonds using arylboronic acids as the aryl source. The reaction is often conducted under aerobic conditions, where oxygen serves as the oxidant, making it operationally simple.

Using this compound in a Chan-Lam reaction would enable the synthesis of 3-bromo-5-ethyl-2-fluoroanilines or 3-bromo-5-ethyl-2-fluorophenyl ethers when coupled with amines or alcohols, respectively. This transformation is highly valuable for introducing functionality that is difficult to install by other means, all while preserving the bromine handle for subsequent reactions.

Table 3: Typical Conditions for Copper-Catalyzed C-N/C-O Coupling (Chan-Lam)

| Parameter | Condition | Purpose |

| Catalyst | Cu(OAc)₂, Cu₂O, CuI | Copper source for catalysis |

| Aryl Source | Arylboronic Acid | Provides the aryl moiety |

| Nucleophile | Amines, Amides, Phenols, Alcohols | The N- or O-nucleophile |

| Base | Pyridine, Et₃N (optional) | Can accelerate the reaction |

| Solvent | CH₂Cl₂, Toluene, MeOH | Reaction medium |

| Atmosphere | Air (O₂) or inert | Oxygen often serves as the oxidant |

| Temperature | Room Temperature to 100 °C | Varies with substrate reactivity |

Rhodium catalysts have emerged as highly effective for promoting the addition of arylboronic acids to a variety of unsaturated electrophiles. These reactions, which include 1,2-additions to aldehydes and ketones and 1,4-conjugate additions to α,β-unsaturated systems, are powerful methods for stereoselective C-C bond formation.

In the context of this compound, a rhodium-catalyzed 1,2-addition to an aldehyde would yield a secondary alcohol bearing the complex aryl substituent. Similarly, a 1,4-addition to an enone would create a new quaternary or tertiary carbon center. These reactions are often compatible with a wide range of functional groups and can be rendered highly enantioselective through the use of chiral ligands, providing access to valuable chiral building blocks.

Table 4: Generalized Conditions for Rhodium-Catalyzed Additions of Arylboronic Acids

| Parameter | Condition | Purpose |

| Catalyst | [Rh(acac)(CO)₂], [Rh(cod)Cl]₂ | Rhodium(I) precatalyst |

| Ligand | Phosphines (e.g., PPh₃), Chiral dienes | Modulates reactivity and selectivity |

| Aryl Source | Arylboronic Acid | The nucleophilic arylating agent |

| Electrophile | Aldehydes, Ketones, Enones, Imines | The unsaturated substrate |

| Base | K₃PO₄, KOH, Et₃N (in aqueous media) | Required for transmetalation step |

| Solvent | Dioxane, Toluene, THF/H₂O | Reaction medium |

| Temperature | 50 °C to 110 °C | To drive the catalytic cycle |

Derivatization and Further Functionalization of 3 Bromo 5 Ethyl 2 Fluorophenylboronic Acid

Transformations of the Boronic Acid Moiety

The boronic acid functional group is a versatile handle for a variety of chemical transformations, allowing for its conversion into more stable or reactive derivatives as needed.

Conversion to Boronate Esters, Boroxins, and Trifluoroborates for Enhanced Stability or Reactivity

Arylboronic acids, while highly useful, can be prone to decomposition through processes like protodeboronation, especially under basic conditions common in cross-coupling reactions. ed.ac.uk To mitigate this and enhance their stability for storage and handling, they are often converted into derivatives such as boronate esters, boroxins, and trifluoroborates.

Boronate Esters: These are frequently prepared by reacting the boronic acid with a diol, such as pinacol (B44631), neopentyl glycol, or ethylene (B1197577) glycol. google.comorganic-chemistry.org The resulting cyclic esters are generally more stable and less prone to dehydration or oxidation. This conversion is typically a straightforward process, often achieved by heating the boronic acid and the diol in a suitable solvent with removal of water. Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Boroxins: These are cyclic anhydrides of boronic acids, formed by the dehydration of three molecules of the boronic acid. While less common than boronate esters, they can offer enhanced stability in certain contexts. nih.gov

Trifluoroborates: Potassium aryltrifluoroborates are another stable and crystalline form of boronic acids. They are prepared by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org These salts are often more stable to air and moisture than the corresponding boronic acids and can be used directly in various cross-coupling reactions. nih.gov

The choice between these derivatives often depends on the specific reaction conditions and the desired reactivity of the organoboron species.

Protodeboronation and Halodeboronation Strategies

While often considered an undesirable side reaction, the removal of the boronic acid group (protodeboronation) or its replacement with a halogen (halodeboronation) can be a synthetically useful transformation.

Protodeboronation: This reaction, which replaces the C-B bond with a C-H bond, can occur under various conditions, including acidic, basic, or metal-catalyzed protocols. ed.ac.ukpublish.csiro.auresearchgate.netrsc.org For instance, treatment with a strong acid or base can promote the cleavage of the boronic acid moiety. researchgate.net Lewis acids like aluminum chloride have also been shown to mediate this transformation efficiently at room temperature. publish.csiro.au This can be a strategic step in a multi-step synthesis where the boronic acid has served as a temporary directing or blocking group.

Halodeboronation: This process involves the replacement of the boronic acid group with a halogen atom (F, Cl, Br, I). This transformation is valuable for introducing halogens into an aromatic ring with high regioselectivity. acs.orgorganic-chemistry.orgcore.ac.uknih.gov Electrophilic halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS), are commonly employed. acs.org Studies have shown that these reactions can proceed via a boronate-driven ipso-substitution pathway, and in some cases, the presence of a copper catalyst is not strictly necessary, with general base catalysis being sufficient. acs.orgorganic-chemistry.orgnih.gov For example, a scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) was achieved through a sodium methoxide-catalyzed bromodeboronation of the corresponding boronic acid. acs.org

Transformations of Peripheral Substituents on the Aryl Ring

The substituents on the aryl ring of 3-Bromo-5-ethyl-2-fluorophenylboronic acid provide additional opportunities for synthetic diversification.

Selective Reactions at the Bromine Atom (e.g., further cross-coupling)

The bromine atom on the aromatic ring is a prime site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bond compared to the C-B bond allows for selective transformations. In a typical Suzuki-Miyaura coupling, the C-Br bond can be selectively coupled with another boronic acid or boronate ester in the presence of a suitable palladium catalyst and base, leaving the boronic acid group of the starting material intact for subsequent reactions. nih.govnih.gov This sequential cross-coupling strategy is a powerful tool for the synthesis of complex biaryl and polyaryl structures. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity. nih.govresearchgate.net For instance, using ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) can influence the outcome of the reaction. nih.gov

Functionalization at the Ethyl and Fluorine Positions via Site-Selective Reactions

While the bromine and boronic acid groups are the most reactive sites, the ethyl and fluorine substituents can also be targeted for modification, although this is generally more challenging.

Ethyl Group: The ethyl group is an electron-donating group through an inductive effect, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Direct functionalization of the ethyl group itself, without affecting the other substituents, would typically require specific reagents that target benzylic C-H bonds.

Fluorine Atom: The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless there are strong electron-withdrawing groups in the ortho or para positions. Site-selective fluorination or modification of an existing fluorine atom is a complex area of research. ucl.ac.uknumberanalytics.com While direct displacement is difficult, modern methods for C-F bond activation are emerging, but their application would be highly substrate-dependent. researchgate.netrsc.orgrsc.org

Ipso-Hydroxylation and Nitration of Arylboronic Acids

The boronic acid group can be replaced by other functional groups in ipso-substitution reactions.

Ipso-Hydroxylation: This reaction converts the arylboronic acid directly to a phenol. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov This transformation is typically achieved using an oxidizing agent. Common reagents include hydrogen peroxide, Oxone®, or sodium perborate. nih.govrsc.orgresearchgate.net These methods are often mild and efficient, providing a direct route to substituted phenols that might be difficult to synthesize otherwise. nih.govrsc.org The reaction is believed to proceed through the formation of an "ate" complex, followed by migration of the aryl group from boron to oxygen. nih.gov

Ipso-Nitration: Similarly, the boronic acid can be replaced by a nitro group. This provides a regioselective method for the synthesis of nitroarenes. organic-chemistry.orgrsc.orgproquest.comacs.orgsigmaaldrich.com Various nitrating agents have been developed for this purpose, including mixtures of nitrate (B79036) salts and chlorotrimethylsilane, or iron nitrate. organic-chemistry.orgrsc.orgsigmaaldrich.com These methods offer an alternative to traditional nitration with mixed acids, which can sometimes lead to a lack of regioselectivity and harsh reaction conditions. organic-chemistry.org Fuming nitric acid has also been shown to be an effective reagent for this transformation. acs.org

Interactive Table of Derivatization Reactions

| Section | Transformation | Reagents/Conditions | Product Type |

| 4.1.1 | Conversion to Boronate Ester | Pinacol, heat | Pinacol boronate ester |

| 4.1.1 | Conversion to Trifluoroborate | KHF₂ | Potassium trifluoroborate |

| 4.1.2 | Protodeboronation | Strong acid or base, AlCl₃ | Arene (H replaces B(OH)₂) |

| 4.1.2 | Halodeboronation | N-Halosuccinimide (NCS, NBS, NIS) | Aryl halide |

| 4.2.1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| 4.2.3 | Ipso-Hydroxylation | H₂O₂, Oxone®, Sodium perborate | Phenol |

| 4.2.3 | Ipso-Nitration | AgNO₃/TMS-Cl, Fe(NO₃)₃, fuming HNO₃ | Nitroarene |

Utilization as a Precursor for Advanced Materials (e.g., organic electronics components)

The foundational chemistry for the potential use of this compound in this field lies in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of bi-aryl and poly-aryl structures that form the backbone of many organic electronic materials. The presence of the bromo- and fluoro-substituents, along with the ethyl group on the phenyl ring, offers specific steric and electronic properties that could, in principle, be exploited to fine-tune the characteristics of resulting materials.

Theoretically, the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the extension of the aromatic system. The fluorine and ethyl groups, on the other hand, can influence key properties of a potential organic semiconductor, including:

Solubility: The ethyl group can enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.

Electronic Properties: The electron-withdrawing nature of the fluorine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule. This is a critical factor in designing materials for specific roles within an electronic device, such as hole transport, electron transport, or light emission.

Morphology: The substituents can influence the solid-state packing of the molecules, which in turn affects charge mobility and device performance.

Despite these theoretical possibilities, a thorough search of scientific databases and patent libraries did not yield specific examples of advanced materials derived from this compound. The research community has explored a vast array of other substituted phenylboronic acids for these purposes, but this particular compound has not been a focus of published studies.

The following table outlines the hypothetical potential of this compound in the synthesis of advanced materials, based on the known reactivity of similar boronic acids.

| Potential Application Area | Synthetic Strategy | Potential Advantage of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Suzuki-Miyaura coupling with aromatic amines or carbazole (B46965) derivatives. | The fluorine substituent could lower the HOMO level, potentially leading to improved stability and efficiency in hole-transporting layers. |

| Organic Field-Effect Transistors (OFETs) | Polymerization via Suzuki-Miyaura coupling with dibromo-aromatic comonomers. | The ethyl group could improve the processability of the resulting polymer, while the fluorine could influence the charge carrier mobility. |

| Organic Photovoltaics (OPVs) | Synthesis of donor or acceptor materials through cross-coupling reactions. | The electronic tuning provided by the substituents could help in matching the energy levels of donor and acceptor materials for efficient charge separation. |

It is important to reiterate that the applications listed in the table are speculative and based on the general principles of materials design in organic electronics. The absence of concrete research data for this compound means that its actual performance and utility in these areas remain unproven. Further experimental investigation would be required to synthesize and characterize materials derived from this precursor to validate these hypotheses.

Computational and Theoretical Studies on 3 Bromo 5 Ethyl 2 Fluorophenylboronic Acid and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of boronic acid derivatives. lodz.plnih.gov By solving approximations of the Schrödinger equation, DFT methods, such as the popular B3LYP functional, can determine optimized molecular geometries and a host of electronic properties. lodz.pl For phenylboronic acids, these calculations reveal how various substituents influence the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). tandfonline.com

In the case of 3-Bromo-5-ethyl-2-fluorophenylboronic acid, DFT studies on analogous compounds provide significant insight. The electronic structure is shaped by the interplay of its substituents. The fluorine atom at the ortho position and the bromine atom at the meta position are both electron-withdrawing via induction, while the ethyl group at the para position to the fluorine is weakly electron-donating. DFT calculations on fluorinated and trifluoromethyl-substituted phenylboronic acids show that electron-withdrawing groups generally lower the energy of the LUMO, which is often centered on the boron-containing acceptor unit. tandfonline.commdpi.com The HOMO, conversely, is typically centered on the donor fragment, which in this case is the substituted phenyl ring. mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. mdpi.com The molecular electrostatic potential map, another output of DFT calculations, visualizes electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the boron atom and the nucleophilic character of the oxygen atoms, which is crucial for understanding intermolecular interactions and reaction mechanisms. tandfonline.com

| Compound Analog | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|---|

| 3-Aminophenylboronic acid | DFT(B3LYP)/6-31G(d,p) | -5.98 | -0.87 | 5.11 | The S0→S1 transition involves electron transfer mainly from HOMO to LUMO. lodz.pl |

| (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | DFT | -6.83 | -2.01 | 4.82 | The HOMO is distributed on the pyrrolidine (B122466) and phenyl rings, while the LUMO is on the boronic acid and trifluoromethyl groups. tandfonline.com |

| Acridine-Dimesitylphenylborane (Ac-B) | DFT | -5.26 | -1.29 | 3.97 | Spatial separation between HOMO (on donor) and LUMO (on acceptor) is evident. mdpi.com |

| Ac-B with 3,5-difluoro substitution | DFT | -5.46 | -1.51 | 3.95 | Fluorine substitution stabilizes both HOMO and LUMO, with a minimal effect on the energy gap. mdpi.com |

Mechanistic Pathway Elucidation of Key Organic Reactions

Computational chemistry is instrumental in mapping the intricate step-by-step pathways of complex organic reactions. For boronic acids, this is particularly relevant for understanding their role in widely used C-C bond-forming reactions.

The Suzuki-Miyaura cross-coupling is a paramount reaction in organic synthesis, and its mechanism has been extensively studied using computational methods. acs.org The catalytic cycle is generally understood to involve three primary stages: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov DFT calculations allow for the mapping of the potential energy surface of the entire reaction, identifying the structures of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. nih.gov

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and has been a subject of significant computational investigation. nih.govresearchgate.net Studies on model systems, such as the coupling of PhB(OH)₂ with PhBr, have used DFT to compare different proposed pathways. researchgate.net These calculations determine the geometry of the transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). nih.gov For instance, in one modeled system, the activation energy for transmetalation was found to be 36.8 kcal mol⁻¹, significantly higher than the barriers for oxidative addition (2.6 kcal mol⁻¹) and reductive elimination (17.7 kcal mol⁻¹), confirming it as the rate-determining step. nih.gov The analysis of the TS geometry reveals the precise arrangement of atoms during bond breaking (C-B) and bond formation (C-Pd), providing a level of detail unattainable by experiment alone. chemrxiv.org

| Reaction Step | System/Method | Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Oxidative Addition | Pd4–H-Beta / DFT | 2.6 | A low barrier, indicating a fast initial step. nih.gov |

| Transmetalation | Pd4–H-Beta / DFT | 36.8 | The highest barrier, identifying this as the rate-determining step. nih.gov |

| Reductive Elimination | Pd4–H-Beta / DFT | 17.7 | The final step to release the product and regenerate the catalyst. nih.gov |

| Transmetalation (from boronate) | DFT (M06-L) | 17.0 | Demonstrates the influence of the boronic species (acid vs. boronate) on the energy barrier. nih.gov |

The presence of a fluorine atom at the ortho position to the boronic acid group introduces the possibility of an intramolecular interaction that can significantly affect the molecule's properties. Computational studies on 2-fluorophenylboronic acid and its analogs have been crucial in characterizing this interaction. beilstein-journals.orgresearchgate.net The interaction is typically described as a weak intramolecular hydrogen bond of the B-O-H···F type. nih.gov Quantum chemical calculations, including Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, confirm the existence of this bond by identifying stabilizing orbital interactions (nF→σ*OH) and the presence of a bond critical point between the fluorine and hydrogen atoms. beilstein-journals.orgresearchgate.net

This intramolecular hydrogen bond has a notable influence on the conformation and acidity of the molecule. It helps to planarize the structure by favoring a conformation where the B(OH)₂ group is oriented toward the fluorine atom. beilstein-journals.org Counterintuitively, this interaction can decrease the Lewis acidity of the boron center. While fluorine is strongly electron-withdrawing, which should increase acidity, the intramolecular hydrogen bond stabilizes the neutral acid form. nih.gov In some cases, such as with 2,6-difluorophenylboronic acid, the ortho-fluoro isomer is less acidic than its meta and para counterparts, a reversal of the usual trend observed for substituted phenylboronic acids. nih.gov This effect is attributed to the stabilization afforded by the B-O-H···F interaction, which must be overcome for the boron to adopt a tetrahedral geometry upon binding a Lewis base like hydroxide. nih.govmdpi.com

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Synthetic Transformations

Computational models are increasingly used to predict the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. rsc.org For a polysubstituted aromatic compound like this compound, predicting the site of further reactions, such as electrophilic aromatic substitution, is a complex challenge that computational methods can address.

Reactivity and regioselectivity are governed by a combination of electronic and steric factors. nih.gov DFT calculations can quantify these effects.

Electronic Effects: The MEP and calculated atomic charges can identify the most nucleophilic or electrophilic sites on the aromatic ring. In this molecule, the activating, ortho-para directing ethyl group competes with the deactivating, ortho-para directing bromo group and the deactivating fluoro group. Computational models can calculate the activation energy for electrophilic attack at each available carbon position, with the lowest energy pathway indicating the most likely product.

Steric Effects: The model must also account for the steric hindrance imposed by the substituents. The bulky boronic acid group, along with the adjacent fluorine and the ethyl group, will disfavor reactions at nearby positions.

By integrating these factors, computational tools can predict the most probable site of reaction. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful predictive tools, capable of identifying the correct site of reactivity with high accuracy by recognizing subtle patterns in molecular features. nih.gov

Conformational Analysis and Intermolecular Interactions within Boronic Acid Derivatives

The three-dimensional shape (conformation) of a molecule and the way it interacts with its neighbors are fundamental to its physical and chemical properties. Computational methods are essential for exploring the conformational landscape of flexible molecules like substituted phenylboronic acids. nih.gov

For this compound, key conformational variables include the rotation around the C-B bond and the orientation of the two hydroxyl groups. Computational studies on analogs like 2-fluorophenylboronic acid show that the boronic acid group is often twisted relative to the plane of the phenyl ring. beilstein-journals.orgnih.gov However, the intramolecular B-O-H···F hydrogen bond, as discussed previously, strongly favors a syn conformation (where one OH group points toward the fluorine) and promotes planarity. beilstein-journals.orgresearchgate.net

In the absence of such a strong intramolecular interaction, phenylboronic acids can exist in several low-energy conformations (e.g., cis-trans, cis-cis) arising from the rotation of the O-H bonds, with small energy differences between them. nih.gov Considering the full ensemble of these conformations is crucial for accurately calculating thermodynamic properties. mdpi.com

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers as their primary structural motif. mdpi.com The hydroxyl groups of two molecules interact to form a stable, cyclic arrangement. These intermolecular interactions, along with potential π-π stacking of the aromatic rings, dictate the crystal packing of the material. Computational analysis can model these interactions to predict crystal structures and understand the supramolecular organization.

| Compound/Conformer | Key Dihedral Angle | Calculated Relative Energy (kcal/mol) | Dominant Stabilizing Interaction |

|---|---|---|---|

| 2-Fluorophenylboronic acid (syn-OH) | C2-C1-B-O ≈ 0° | 0.0 (most stable) | Intramolecular O-H···F hydrogen bond. beilstein-journals.orgresearchgate.net |

| 2-Fluorophenylboronic acid (anti-OH) | C2-C1-B-O ≈ 180° | +4.5 | Lacks the stabilizing H-bond. beilstein-journals.org |

| Phenylboronic acid (cis-trans conformer) | - | 0.0 (most stable) | Standard hydrogen bonding network. nih.gov |

| Phenylboronic acid (cis-cis conformer) | - | +0.7 | Slightly less stable due to dipole alignment. nih.gov |

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of organoboron compounds like 3-Bromo-5-ethyl-2-fluorophenylboronic acid. It allows for the non-destructive analysis of molecular structure, reaction progress, and the identification of transient intermediates.

¹¹B and ¹⁹F NMR for Characterizing Boron and Fluorine Environments and Reactivity

¹¹B NMR Spectroscopy is particularly crucial for directly probing the environment around the boron atom. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For tricoordinate boronic acids such as this compound, the ¹¹B NMR signal is typically observed in the range of δ 28–33 ppm. The presence of π-donating hydroxyl groups on the boron results in a higher field shift compared to corresponding alkylboranes sdsu.edu. The formation of cyclic anhydrides of boronic acids, known as boroxines, which can occur upon dehydration, would result in a downfield shift to approximately δ 33 ppm sdsu.edu.

¹⁹F NMR Spectroscopy provides a sensitive probe for the fluorine atom on the aromatic ring. The chemical shift of the ¹⁹F nucleus is influenced by the electronic environment, and any changes in the substitution pattern or coordination at the boronic acid moiety can be detected. This is particularly useful in monitoring reactions where the boronic acid group is transformed, as this will induce a change in the electronic properties of the phenyl ring, which in turn affects the ¹⁹F chemical shift.

In-situ NMR Studies of Reaction Intermediates and Kinetics

In-situ NMR spectroscopy is a powerful tool for monitoring chemical reactions as they occur in the NMR tube. This technique allows for the direct observation of starting materials, intermediates, and products over time, providing a detailed picture of the reaction kinetics and mechanism. For instance, in a Suzuki-Miyaura cross-coupling reaction involving this compound, in-situ NMR could be used to track the consumption of the boronic acid and the formation of the biaryl product. It could also potentially identify key intermediates, such as the palladium(II) complex formed after oxidative addition and prior to reductive elimination evitachem.com. By acquiring spectra at regular intervals, the reaction rate and order can be determined, offering a deeper understanding of the reaction's energetic landscape.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These "molecular fingerprints" are invaluable for identifying functional groups and confirming the structure of a compound.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the O-H, B-O, C-F, C-Br, and aromatic C-H and C=C stretching and bending vibrations. A detailed study on the related compound 3-fluorophenylboronic acid combined experimental FT-IR and FT-Raman spectra with DFT calculations to assign the vibrational modes nih.gov. A similar approach for this compound would allow for a thorough vibrational analysis.

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1400-1600 |

| B-O | Stretching | 1310-1380 |

| C-F | Stretching | 1100-1300 |

| B-OH | Bending | 650-700 |

| C-Br | Stretching | 500-650 |

This table is based on general vibrational frequency ranges and data from analogous compounds nih.govcore.ac.uk.

X-ray Crystallography for Solid-State Structural Determination of Research Intermediates and Products

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular weight: 246.84 g/mol ), electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to this mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of water (H₂O) and the boronic acid group [B(OH)₂].

In the context of reaction monitoring, mass spectrometry can be coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to separate and identify the components of a reaction mixture. This is particularly useful for confirming the formation of the desired product and identifying any byproducts. For instance, in a reaction where this compound is a reactant, LC-MS could be used to track its disappearance and the appearance of the product's molecular ion peak, thus confirming the success of the transformation. Predicted mass spectrometry data for related compounds, such as 3-bromo-2-butoxy-5-fluorophenylboronic acid, can help in anticipating the fragmentation pathways uni.lu.

Future Perspectives and Emerging Research Avenues for Halogenated Arylboronic Acids

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The performance of reactions involving halogenated arylboronic acids is intrinsically linked to the catalytic system employed. While palladium catalysts have been the workhorse for decades, research is actively pursuing new systems to overcome limitations such as catalyst cost, sensitivity, and the challenge of activating less reactive bonds like C-Cl. mdpi.com

Key Developments:

Affordable Base Metal Catalysts: There is a significant shift towards using more abundant and less expensive base metals like nickel, copper, and iron. mdpi.com For instance, nickel catalysts have shown high efficiency in the borylative cleavage of C-N bonds. organic-chemistry.org Copper(II) acetate (B1210297) has been used to mediate the N-arylation of heterocycles with arylboronic acids at room temperature, a milder alternative to traditional methods. organic-chemistry.org Iron-catalyzed borylation of aryl chlorides represents a significant advancement, as these substrates are often unreactive with palladium catalysts. mdpi.com

Enhanced Ligand Design: The development of sophisticated ligands is crucial for improving catalyst performance. For example, the use of a Sphos ligand in combination with a palladium precursor enables efficient borylation of aryl bromides in water, highlighting a move towards greener solvent systems. organic-chemistry.org

Metal-Free Catalysis: A growing area of interest is the development of metal-free catalytic systems to avoid potential heavy-metal contamination in final products, which is particularly important in pharmaceutical synthesis. organic-chemistry.org Phosphetane-based catalysts operating via a P(III)/P(V)=O redox cycle have been shown to effect the chemoselective primary amination of arylboronic acids. nih.gov This method is notable for its compatibility with a wide range of functional groups, including halogens, which can be preserved for subsequent transformations. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient platform for the borylation of aryl halides. organic-chemistry.org Systems using catalysts like fac-Ir(ppy)₃ can facilitate the conversion of aryl halides to arylboronic esters under simple and operationally straightforward conditions. organic-chemistry.org

These next-generation catalysts are designed to offer greater functional group tolerance, operate under milder conditions, and provide higher selectivity, thus expanding the synthetic utility of complex molecules like 3-Bromo-5-ethyl-2-fluorophenylboronic acid.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering significant advantages in safety, efficiency, and scalability. researchgate.net The synthesis and application of halogenated arylboronic acids are particularly well-suited for this technology.

Advantages of Flow Chemistry:

Rapid Synthesis: Flow chemistry enables extremely short reaction times. For example, a continuous flow setup for organolithium chemistry can produce arylboronic acids in under one second with a high throughput of approximately 60 g/h. organic-chemistry.orgorganic-chemistry.org This is achieved through precise control over mixing and temperature, which is difficult to manage in large-scale batch reactors. organic-chemistry.org

Enhanced Safety: Many reactions for preparing arylboronic acids involve highly reactive and unstable intermediates, such as organolithium or Grignard reagents. nih.gov Flow reactors, with their small internal volumes, significantly mitigate the risks associated with these hazardous reagents, allowing for safer operation at a larger scale. researchgate.net

Automation and Optimization: Automated flow platforms enable rapid screening of reaction conditions and optimization of yields, accelerating process development for the synthesis of valuable building blocks.

The integration of these platforms is crucial for the industrial-scale production of complex molecules derived from precursors like this compound, making processes more efficient and economically viable. organic-chemistry.org

Exploration of Novel Reaction Manifolds and Carbon-Carbon Bond Formation Strategies

While the Suzuki-Miyaura reaction is the most common application, researchers are uncovering novel ways to utilize the reactivity of halogenated arylboronic acids to construct complex molecular architectures.

Emerging Reaction Strategies:

Aryl Radical Pathways: Beyond the traditional two-electron transmetalation pathway, arylboronic acids can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage. rsc.org Catalytic systems involving manganese(III), silver(I), or iron(II/III) can generate these radicals, which then participate in unique carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

Multi-Component Reactions: New methods are being developed that couple multiple components in a single step. A palladium-catalyzed, three-component alkene arylboration allows for the direct synthesis of alkyl boronic esters from an aryl boronic acid, an alkene, and bis(pinacol)diboron. acs.org This reaction formally inserts an alkene into an Ar-B bond, rapidly building molecular complexity. acs.org

Dehydrative C-C Bond Formation: Arylboronic acids themselves can act as catalysts. In combination with a co-catalyst like oxalic acid, pentafluorophenylboronic acid can catalyze the C-alkylation of 1,3-diketones and the allylation of benzylic alcohols, forming new C-C bonds with water as the only byproduct. acs.org

Aryne Chemistry: The use of arynes, highly reactive intermediates, offers transition-metal-free pathways for forming new bonds. While not a direct reaction of the boronic acid itself, molecules synthesized from halogenated arylboronic acids can be precursors to arynes, which then undergo cycloadditions, insertions, and multi-component reactions. rsc.org

Novel Coupling Reactions: Research continues to expand the scope of cross-coupling reactions. The Sonogashira reaction (coupling with terminal alkynes) and the Heck reaction (coupling with alkenes) are established methods for C-C bond formation that utilize aryl halides, which can be present on the boronic acid molecule or be the starting material for its synthesis. chemistry.coach

These evolving strategies demonstrate the versatility of halogenated arylboronic acids as synthons, enabling the construction of previously inaccessible or difficult-to-synthesize molecules.

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For halogenated arylboronic acids, this involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Green Chemistry Approaches:

Catalyst-Free Reactions: Some synthetic methods are being developed to eliminate the need for metal catalysts entirely. A methanol-promoted Sandmeyer borylation of arylamines provides a simple and green route to arylboronic acids at room temperature without a catalyst. organic-chemistry.org

Use of Greener Solvents: Water is an ideal green solvent, and methodologies are being developed to perform reactions like the Suzuki-Miyaura borylation in aqueous micellar systems. organic-chemistry.org

Air as a Green Oxidant: Sustainable strategies are being explored that use air as the oxidant. For example, a method for synthesizing sulfonic acids from halides uses air as the green oxidant in a transition-metal-catalyzed or metal-free process. rsc.org Similarly, palladium-catalyzed aerobic alkene arylboration uses oxygen from the air. acs.org

Atom Economy: Reactions that incorporate most or all of the atoms from the starting materials into the final product are highly desirable. Multi-component reactions, such as the alkene arylboration, are excellent examples of atom-economical processes. acs.org

Avoiding Hazardous Reagents: The development of methods that avoid pyrophoric organolithium or Grignard reagents by using alternative pathways, such as the direct C-H borylation of arenes or the borylation of arylamines, contributes to inherently safer processes. nih.govorganic-chemistry.org

The focus on sustainability is not only environmentally responsible but also often leads to more cost-effective and efficient industrial processes.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2121512-65-8 bldpharm.com | C₈H₉BBrFO₂ bldpharm.com | ~246.87 |

| 2-Fluorophenylboronic acid | 352529-07-2 | C₆H₆BFO₂ | 139.92 nih.gov |

| 3-Bromo-5-fluorobenzoic acid | 176548-70-2 | C₇H₄BrFO₂ | 219.01 |

| (3-Acetyl-5-bromo-2-fluorophenyl)boronic acid | N/A bldpharm.com | C₈H₇BBrFO₃ | ~272.85 |

Note: Data for the title compound is limited in publicly available literature; related compounds are provided for context.

Table 2: Overview of Emerging Synthetic Methodologies for Halogenated Arylboronic Acids

| Methodology | Key Features | Catalyst Examples | Advantages |

| Next-Gen Catalysis | Use of base metals, advanced ligands, metal-free systems. mdpi.com | Ni, Cu, Fe complexes; Phosphetane-based organocatalysts. mdpi.comnih.gov | Lower cost, reduced toxicity, enhanced reactivity. mdpi.com |

| Flow Chemistry | Continuous processing, rapid reactions, integrated steps. organic-chemistry.orgrsc.org | N/A (Technology Platform) | Improved safety, scalability, and efficiency. researchgate.netorganic-chemistry.org |

| Novel C-C Formation | Multi-component reactions, radical pathways, catalytic use of boronic acids. rsc.orgacs.orgacs.org | Pd(OAc)₂, Pentafluorophenylboronic acid. acs.orgacs.org | Rapid complexity generation, novel bond disconnections. |

| Sustainable Synthesis | Catalyst-free reactions, green solvents (water), use of air as oxidant. organic-chemistry.orgorganic-chemistry.orgrsc.org | N/A or minimized catalyst use. | Reduced environmental impact, increased safety. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-5-ethyl-2-fluorophenylboronic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or halogen exchange reactions. For boronic acid derivatives, oxidative hydrolysis of boronic esters under acidic conditions (e.g., using hydrogen peroxide in ethanol/water at 35°C) is effective . Key parameters include temperature control (35–50°C), solvent choice (ethanol/ethyl acetate mixtures), and stoichiometric ratios of reagents. Impurities like unreacted intermediates are removed via recrystallization or column chromatography.

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary during handling?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent boronic acid degradation via protodeboronation . Use inert atmospheres (e.g., nitrogen) for long-term storage. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to avoid inhalation of fine particles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C/¹⁹F) identifies substituent positions and confirms the absence of protodeboronation byproducts. LC-MS or HPLC (using C18 columns) quantifies purity, while FT-IR verifies boronic acid B-O stretching (~1340 cm⁻¹). Elemental analysis (C, H, Br, F) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, particularly for the boronic acid group and halogen substituents. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : SHELXD identifies heavy atoms (Br, F) via Patterson methods.

- Refinement : SHELXL applies anisotropic displacement parameters and validates geometry using CIF check reports .

Q. What strategies address contradictory reactivity data in cross-coupling reactions involving this boronic acid?

- Methodological Answer : Contradictions in Suzuki coupling efficiency (e.g., low yields with electron-deficient aryl halides) may arise from competing protodeboronation. Mitigation strategies:

- Additives : Use silver oxide or cesium fluoride to stabilize the boronate intermediate.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions.

- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR to identify decomposition pathways .

Q. How do substituent effects (bromo, ethyl, fluoro) influence binding affinity in enzyme inhibition studies?

- Methodological Answer : The bromo group enhances halogen bonding with protein residues (e.g., backbone carbonyls), while the ethyl group increases hydrophobic interactions. Fluorine’s electronegativity modulates pKa and membrane permeability. Computational docking (AutoDock Vina) with enzymes like cytochrome P450 predicts binding modes, validated by IC₅₀ assays .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

- Methodological Answer : As a boronic acid protease inhibitor, it targets microbial enzymes (e.g., β-lactamases). SAR modifications:

- Bromo Replacement : Substitute with iodine for stronger halogen bonds.

- Ethyl Chain Length : Vary from methyl to propyl to optimize lipophilic efficiency (LipE).

- Fluorine Position : Compare ortho vs. para substitution on binding entropy (ITC measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.